molecular formula C8H14ClN3 B3017705 2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 1197227-04-5

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No.: B3017705
CAS No.: 1197227-04-5
M. Wt: 187.67
InChI Key: JLQNEWDVEKQCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl. It is known for its unique structure, which includes a cyclopropyl group attached to a pyrazole ring, and is often used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the reaction of cyclopropyl hydrazine with an appropriate ethyl acetoacetate derivative, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine
  • 3-Cyclopropyl-1H-pyrazole
  • Ethanamine derivatives

Uniqueness

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the pyrazole ring. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-4-6-11-5-3-8(10-11)7-1-2-7;/h3,5,7H,1-2,4,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQNEWDVEKQCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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